molecular formula C13H15FN4O3S B2595596 1-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 2199065-99-9

1-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No. B2595596
CAS RN: 2199065-99-9
M. Wt: 326.35
InChI Key: TXTUVOWFUBSOFU-UHFFFAOYSA-N
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Description

1-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole, commonly known as FMPPT, is a chemical compound that has been widely studied for its potential applications in scientific research. FMPPT is a member of the triazole family of compounds and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Antibacterial Activity

The synthesis and evaluation of N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides (8a–8l) revealed significant antibacterial properties . These compounds were tested against both gram-negative (Staphylococcus aureus, Bacillus subtilis, Escherichia coli) and gram-positive (Enterobacter aerogenes, Pseudomonas aeruginosa, Bacillus cereus) bacterial strains. Notably, compounds 8d, 8i, 8j, and 8l exhibited potent antibacterial activity. For instance, compound 8d effectively inhibited Enterobacter aerogenes with an MIC value of 114 µg/mL, while compound 8l showed remarkable activity against Bacillus subtilis (MIC = 75 µg/mL). Additionally, in silico studies identified these molecules as potential DNA Gyrase enzyme inhibitors, further highlighting their antibacterial potential.

Blood Coagulation Factor Xa Inhibition

Another derivative, 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2’-(methylsulfonyl)-[1,1’-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423) , emerged as a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa . Factor Xa plays a crucial role in the proteolysis of prothrombin to thrombin, making it a promising target for anticoagulant therapy.

PI3Kδ Inhibition for COPD Treatment

In the realm of chronic obstructive pulmonary disease (COPD), (S)-2-(1-(4-amino-3-(3-fluoro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)propyl)-3-cyclobutyl-5-fluoroquinazolin-4(3H)-one (IHMT-PI3Kδ-372) has shown efficacy as a selective PI3Kδ inhibitor . Given the critical role of PI3Kδ in COPD, this compound holds promise for future therapeutic interventions.

Antifungal Activity

While not directly related to the mentioned compound, the indazole ring system has demonstrated antifungal activity . Understanding the electrostatic interactions and molecular features contributing to this activity can inform drug design efforts.

properties

IUPAC Name

1-[1-(3-fluoro-4-methoxyphenyl)sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O3S/c1-21-13-3-2-11(8-12(13)14)22(19,20)17-6-4-10(9-17)18-7-5-15-16-18/h2-3,5,7-8,10H,4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXTUVOWFUBSOFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3C=CN=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((3-fluoro-4-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

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